molecular formula C12H13N3 B132214 Pyrimethanil CAS No. 53112-28-0

Pyrimethanil

Cat. No.: B132214
CAS No.: 53112-28-0
M. Wt: 199.25 g/mol
InChI Key: ZLIBICFPKPWGIZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Pyrimethanil is a broad-spectrum fungicide that primarily targets the methionine biosynthesis pathway in fungi . This pathway plays a crucial role in protein formation and subsequent cell division, which are essential for the growth and proliferation of fungi .

Mode of Action

This compound inhibits the methionine biosynthesis pathway, thereby affecting protein formation and subsequent cell division . This inhibition disrupts the normal growth and development of fungi, particularly during the early stages of fungus infestations .

Biochemical Pathways

By inhibiting methionine biosynthesis, this compound disrupts the production of essential proteins within the fungal cells . This disruption affects various biochemical pathways and processes that rely on these proteins, leading to impaired cell division and growth .

Result of Action

The primary result of this compound’s action is the effective control of fungal growth. By inhibiting methionine biosynthesis, this compound prevents the formation of essential proteins, thereby disrupting cell division and growth in fungi . This leads to the death of the fungal cells and the prevention of fungal infestations .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it has been found to be moderately persistent in the environment, with a transition state in soil and moderate mobility in drainflow . Furthermore, it has been observed that this compound is most effective when applied to young fungus infestations .

Biochemical Analysis

Biochemical Properties

Pyrimethanil plays a significant role in biochemical reactions, particularly in the context of fungal infections. It has been found to interact with various enzymes and proteins, potentially influencing their function . For instance, studies have suggested a reduced secretion of fungal enzymes involved in host cell lysis as a mechanism of action .

Cellular Effects

This compound has been observed to have various effects on cellular processes. It influences cell function by potentially disrupting osmotic regulation . This disruption can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and potential enzyme inhibition or activation . It may also induce changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Studies have observed threshold effects, as well as potential toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors . It may also influence metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Comparison with Similar Compounds

Pyrimethanil is unique among fungicides due to its specific mode of action and its effectiveness against a wide range of fungal pathogens. Similar compounds include other anilinopyrimidine fungicides, such as cyprodinil and mepanipyrim . Compared to these compounds, this compound has a broader spectrum of activity and is particularly effective against gray mold .

References

Properties

IUPAC Name

4,6-dimethyl-N-phenylpyrimidin-2-amine
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InChI

InChI=1S/C12H13N3/c1-9-8-10(2)14-12(13-9)15-11-6-4-3-5-7-11/h3-8H,1-2H3,(H,13,14,15)
Source PubChem
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InChI Key

ZLIBICFPKPWGIZ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
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DSSTOX Substance ID

DTXSID8034877
Record name Pyrimethanil
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Molecular Weight

199.25 g/mol
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Physical Description

White solid; [Merck Index] Colorless solid; [HSDB] Faintly yellow powder; [MSDSonline], Solid
Record name Pyrimethanil
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Solubility

In acetone, 389 g/l @ 20 °C; ethyl acetate, 617 g/l @ 20 °C; methanol, 176 g/l @ 20 °C; methylene chloride, 1000 g/l @ 20 °C; n-hexane, 23.7 g/l @ 20 °C; toluene, 412 g/l @ 20 °C., In water, 0.121 g/l @ 25 °C., 121 mg/L @ 25 °C (exp)
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Density

1.15 g/cu cm @ 20 °C
Record name PYRIMETHANIL
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Vapor Pressure

0.0000165 [mmHg], 1.65X10-5 mm Hg @ 25 °C
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Mechanism of Action

/Its mode of action is/ inhibition of the secretion of fungal enzymes relevant for pathogenicity., The effect of pyrimethanil on the levels of cell wall degrading enzymes secreted by Botrytis cinerea Pers. was investigated in diseased plant tissues and in liquid B. cinerea cultures. Total proteinase activity isolated from infected carrot slices which were treated with 5.0 uM pyrimethanil was decreased by 76%, 3 d after inoculation. Polygalacturonase, cellulase, proteinase and laccase activities were all decreased in the medium of three day-old cultures grown in the presence of pyrimethanil. The pyrimethanil concentrations resulting in 50% reduction in total enzyme activities (IC50) were approximately 0.25 uM for polygalacturonase, cellulase and proteinase, and approximately 1.0 uM for laccase. No significant growth inhibition was observed at these pyrimethanil concentrations. Pyrimethanil did not inhibit the enzymes directly, nor did it inhibit the synthesis of cytosolic proteins. Therefore, it was proposed that the fungicide inhibits protein secretion at a post-translational stage in the secretory pathway. Large differences were found in the effects of pyrimethanil on the growth of B. cinerea in liquid cultures and on agar plates, depending on the composition of the medium. In liquid media containing cellulose and protein as carbon and nitrogen sources, growth inhibition occurred at 5.0 uM pyrimethanil, whilst no growth inhibition was observed with 50 uM pyrimethanil in malt extract. Similarly, growth occurred on potato/dextrose agar (PDA) at 0.5 uM pyrimethanil, but no growth was seen at this concentration on agars containing cellulose and protein. Thus it appears that pyrimethanil is most active in media where the fungus has to utilise extracellular enzymes to mobilise the nutrients it requires for growth.
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Color/Form

Colorless crystals

CAS No.

53112-28-0
Record name Pyrimethanil
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Melting Point

96.3 °C, 88 - 89 °C
Record name PYRIMETHANIL
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Record name Pyrimethanil
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mode of action of Pyrimethanil?

A1: this compound is an anilinopyrimidine fungicide that primarily targets the secretion of cell wall degrading enzymes in fungi. [] This disruption of enzyme secretion inhibits the fungus's ability to access nutrients, ultimately leading to growth inhibition. []

Q2: How does this compound affect methionine production in fungi?

A2: Studies on Penicillium digitatum demonstrate that this compound significantly reduces methionine production in mycelia. [] This effect is believed to be linked to the fungicide's impact on cystathionine γ-synthase (CGS), an enzyme crucial for methionine biosynthesis. []

Q3: Does this compound directly inhibit fungal enzymes?

A3: Research suggests that this compound does not directly inhibit enzymes. [] Instead, it is thought to interfere with the protein secretion pathway at a post-translational stage, thereby reducing the levels of crucial enzymes outside the fungal cells. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound is represented by the molecular formula C12H13N3 and has a molecular weight of 199.25 g/mol. []

Q5: How does the formation of inclusion complexes with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) influence the stability of this compound?

A5: Inclusion complexation with HP-β-CD significantly enhances the photostability of this compound in aqueous solutions, particularly in natural water environments. [] This improved stability is evidenced by a fourfold increase in the half-life of the complex compared to free this compound. []

Q6: Is there evidence of this compound resistance developing in fungal populations?

A6: Yes, studies have reported the emergence of this compound resistance in various fungal species, including Penicillium expansum, Penicillium digitatum, and Botrytis cinerea, particularly in regions with a history of repeated this compound usage. [, , , , , , , , , ]

Q7: Does cross-resistance exist between this compound and other fungicides?

A8: Studies show varying degrees of cross-resistance:* Thiabendazole (TBZ): A significant percentage of thiabendazole-resistant Penicillium expansum isolates were also resistant to this compound. [] Additionally, this compound-resistant mutants derived from a thiabendazole-sensitive isolate developed resistance to thiabendazole. []* Fludioxonil: this compound-resistant Penicillium expansum mutants displayed low-level resistance to fludioxonil. [] * Prochloraz: No cross-resistance was observed between this compound and prochloraz in Penicillium digitatum. []

Q8: What strategies can be employed to manage this compound resistance?

A9: Effective resistance management strategies include:* Fungicide Rotation: Alternating this compound with fungicides possessing different modes of action (e.g., fludioxonil) can significantly reduce the frequency of this compound resistance. []* Combination Treatments: Using this compound in combination with other fungicides (e.g., imazalil) can enhance efficacy and potentially delay resistance development. []* Monitoring Sensitivity: Regularly monitoring the sensitivity of fungal populations to this compound can help detect resistance early and guide appropriate management strategies. []

Q9: What analytical techniques are commonly employed for the detection and quantification of this compound residues?

A10: Various analytical methods are used, including:* Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD): This technique, often coupled with gas chromatography/mass spectrometry (GC/MS) for confirmation, provides sensitive and selective quantification of this compound residues in various matrices, including grapes, must, and wine. []* High-Performance Liquid Chromatography (HPLC): This method, frequently paired with diode-array detection (DAD) and electrospray ionization mass spectrometry (ESI-MS/MS), offers accurate and reliable determination of this compound residues in fruits, vegetables, and plant tissues. [, , , , ]* Ultra Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS): This highly sensitive and selective technique allows for the simultaneous determination of this compound and other fungicide residues (e.g., imazalil) in complex matrices like litchi fruit. []* Immunoassays: Enzyme-linked immunosorbent assay (ELISA) and immunochromatography test strips (ICTS) provide rapid and sensitive tools for screening and on-site monitoring of this compound residues in various food matrices. [, , ]

Q10: What is the environmental fate of this compound?

A11: this compound has been shown to have a relatively long half-life in the environment (approximately 77 days). [] Sunlight plays a significant role in its degradation, leading to the formation of various photoproducts. []

Q11: Does this compound pose a risk to aquatic organisms?

A12: Multigenerational studies under simulated climate change conditions revealed that even low concentrations of this compound (half of the no-observed-adverse-effect concentration) can negatively impact aquatic insects like Chironomus riparius, particularly at elevated temperatures. [] These findings highlight the potential for increased toxicity of this compound to aquatic life under future climate change scenarios. []

Q12: Are there alternative strategies for controlling fungal diseases besides this compound?

A13: Yes, several alternatives and integrated approaches can be considered:* Biocontrol Agents: Utilizing beneficial microorganisms like Trichoderma spp. can offer effective control of fungal pathogens. []* Cultural Practices: Implementing good agricultural practices, such as proper sanitation, crop rotation, and resistant cultivars, can contribute to disease management.* Combination Strategies: Integrating chemical control with biocontrol agents and cultural practices can provide a more sustainable and robust approach to disease management. []

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